N-Pyridin-2-ylmethyl-formamide
Overview
Description
N-Pyridin-2-ylmethyl-formamide, also known as N-(2-Pyridylmethyl)formamide, is a research chemical with the CAS number 56625-03-7 . It has a molecular weight of 136.15 and a molecular formula of C7H8N2O . The compound’s IUPAC name is N-(pyridin-2-ylmethyl)formamide .
Molecular Structure Analysis
The molecular structure of N-Pyridin-2-ylmethyl-formamide has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in this molecule is 73.52 (14)° .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
N-Pyridin-2-ylmethyl-formamide has a boiling point of 346.6°C at 760 mmHg and a density of 1.119 g/cm3 . It has a complexity of 106 and a topological polar surface area of 42 .Scientific Research Applications
Crystal Structure Analysis
N-Pyridin-2-ylmethyl-formamide derivatives play a significant role in crystallography. The crystalline structure of such derivatives, specifically N-(pyridin-2-ylmethyl)benzamide, was analyzed, revealing differences in the orientation of the pyridine ring concerning the benzene ring. This study contributes to understanding molecular orientations and interactions in crystalline substances, which is vital for pharmaceutical and material science research (Artheswari, Maheshwaran, & Gautham, 2019).
Catalytic Synthesis
The compound has been utilized in the acid-free, silver-catalyzed cross-dehydrogenative carbamoylation of pyridines with formamides, which is a critical reaction in organic synthesis. This method is noted for its safety, conciseness, and high selectivity, making it a valuable process in the synthesis of bioactive molecules and as synthetic building blocks (Han et al., 2016).
Coordination Polymers
N,N’-bis(pyridine-4-yl)formamidine, a related compound, has been used to synthesize Hg(II) coordination polymers, offering insight into the folding and unfolding of Hg(II) coordination polymers. This research provides valuable data for understanding the effect of halide anions on such polymers, with potential applications in material science and molecular engineering (Hsu et al., 2016).
Spectroscopic Analysis
Spectroscopic techniques like FT-Raman spectroscopy have been applied to study the interactions within the formamide/pyridine/pyridazine system. This research offers valuable insights into molecular interactions and complex formation, which are crucial for understanding chemical reactivity and designing new materials (da Silva & Alves, 2013).
Mechanism of Action
Target of Action
N-Pyridin-2-ylmethyl-formamide, also known as N-(2-Pyridylmethyl)formamide, is a chemical compound that has been synthesized for various applications . .
Mode of Action
The mode of action of N-Pyridin-2-ylmethyl-formamide involves the formation of the compound via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . This suggests that the compound interacts with its targets through a mechanism involving bond cleavage.
Biochemical Pathways
The compound is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . This suggests that the compound may interact with biochemical pathways involving these substances.
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
The compound is synthesized under mild and metal-free conditions , suggesting that it may have a gentle effect on molecular and cellular structures.
Action Environment
The action of N-Pyridin-2-ylmethyl-formamide may be influenced by various environmental factors. For instance, the synthesis of the compound is performed in toluene , suggesting that the compound’s action, efficacy, and stability may be affected by the presence of certain solvents.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,6H,5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLVHQNFESMBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481413 | |
Record name | N-Pyridin-2-ylmethyl-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-2-ylmethyl-formamide | |
CAS RN |
56625-03-7 | |
Record name | N-Pyridin-2-ylmethyl-formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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